Methane, di-o-tolyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

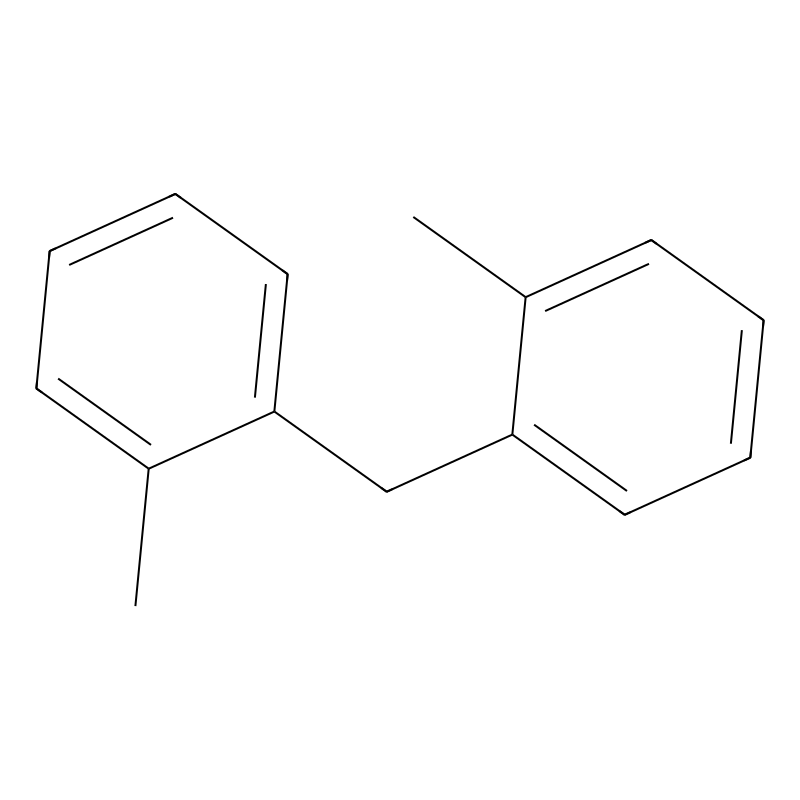

Methane, di-o-tolyl- (chemical formula: C₁₅H₁₆) is an organic compound characterized by the presence of two para-methylphenyl groups attached to a central methane unit. It is also known by several other names, including di-p-tolylmethane and 4,4'-dimethyldiphenylmethane. This compound has a molecular weight of approximately 196.29 g/mol and is noted for its unique structural properties, which contribute to its chemical behavior and potential applications in various fields .

Methane, di-o-tolyl- can be synthesized through several methods:

- Friedel-Crafts Alkylation: This method involves the alkylation of toluene or other aromatic compounds using a suitable alkyl halide in the presence of a Lewis acid catalyst.

- Condensation Reactions: The compound can also be synthesized by condensing para-xylene with formaldehyde under acidic conditions.

- Reduction Reactions: Starting from corresponding ketones or aldehydes, reduction processes can yield methane, di-o-tolyl- as a product.

These synthesis methods highlight the versatility and accessibility of this compound in organic synthesis .

Methane, di-o-tolyl- has potential applications across various fields:

- Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.

- Material Science: Due to its stable structure, it may find use in polymer chemistry and material science as a building block for advanced materials.

- Pharmaceuticals: Similar compounds are often explored for their medicinal properties; thus, further research could unveil potential therapeutic uses .

Methane, di-o-tolyl- shares structural similarities with several other compounds that contain aromatic rings and alkyl substituents. Here are some similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Toluene | C₇H₈ | Simple aromatic hydrocarbon |

| Diphenylmethane | C₁₂H₁₈ | Contains two phenyl groups without methyl substituents |

| Bisphenol A | C₁₅H₁₈O₂ | Contains hydroxyl groups affecting reactivity |

| Iodomethane | CH₃I | Halogenated methyl derivative |

Uniqueness of Methane, di-o-tolyl-

Methane, di-o-tolyl- is unique due to its specific arrangement of methyl groups on para positions relative to each other on the phenyl rings. This configuration influences its physical properties and reactivity compared to other compounds listed above. Its dual aromatic character combined with a saturated carbon center provides unique pathways for chemical transformations not typically observed in simpler hydrocarbons .